1-(3-(Methylsulfonyl)pyrrolidin-1-yl)-3-(phenylsulfonyl)propan-1-one
Description
Properties
IUPAC Name |
3-(benzenesulfonyl)-1-(3-methylsulfonylpyrrolidin-1-yl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO5S2/c1-21(17,18)13-7-9-15(11-13)14(16)8-10-22(19,20)12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRLZDOXVUFZVLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CCN(C1)C(=O)CCS(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(3-(Methylsulfonyl)pyrrolidin-1-yl)-3-(phenylsulfonyl)propan-1-one is a sulfonyl-containing organic molecule that has garnered attention for its potential biological activities, particularly in the realm of cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
This structure includes a pyrrolidine ring substituted with methylsulfonyl and phenylsulfonyl groups, which are critical for its biological activity.
Cytotoxic Effects
Recent studies have highlighted the cytotoxic properties of compounds similar to This compound . For instance, research has shown that related compounds exhibit significant cytotoxicity against various cancer cell lines, including MCF-7 (human breast cancer cells).
In a comparative study, these compounds demonstrated higher cytotoxic activity than the reference drug Tamoxifen, suggesting their potential as effective anticancer agents. The results indicated that modifications to the basic structure, such as the incorporation of tertiary amine side chains, enhanced the cytotoxic effects on breast cancer cells .
The proposed mechanism of action for these compounds involves the inhibition of specific protein kinases that play crucial roles in cell signaling pathways associated with cancer proliferation. Notably, compounds with sulfonyl groups have been linked to the inhibition of Janus Kinase (JAK), which is implicated in various malignancies and inflammatory diseases .
Case Studies
- Study on MCF-7 Cells : A study evaluated the effects of various synthesized compounds on MCF-7 cells using the MTT assay. The findings revealed that many derivatives exhibited potent cytotoxicity compared to Tamoxifen, indicating their potential as alternative therapeutic agents .
- Inhibition of JAK Pathway : Another investigation focused on the ability of sulfonyl-containing compounds to inhibit JAK pathways in cancerous cells. The results suggested that these compounds could effectively reduce JAK-mediated signaling, which is often upregulated in cancers .
Data Table: Comparative Cytotoxicity
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations in Propan-1-one Derivatives
The propan-1-one core is common in medicinal chemistry due to its versatility. Key structural variations among analogs include:
- Heterocyclic substituents : Pyrrolidine, piperidine, or piperazine rings.
- Sulfonyl/Thio groups : Methylsulfonyl, phenylsulfonyl, or phenylthio groups.
- Aromatic systems : Pyridine, furan, or phenyl rings.
Table 1: Comparative Analysis of Structural Features
Key Observations :
- Heterocycle Impact : Pyrrolidine (target compound) offers conformational rigidity, while piperazine/piperidine (e.g., PF-5274857) may enhance solubility or binding pocket compatibility in biological targets .
- Sulfonyl vs.
- Molecular Weight : The target compound (~315 Da) is smaller than PF-5274857 (436.96 Da), suggesting better bioavailability .
Key Observations :
Hypotheses for Target Compound :
- Methylsulfonyl on pyrrolidine could enhance metabolic stability compared to analogs with thio groups.
Q & A
Basic Questions
Q. What safety protocols are recommended for handling 1-(3-(Methylsulfonyl)pyrrolidin-1-yl)-3-(phenylsulfonyl)propan-1-one in laboratory settings?
- Methodological Answer : Safety protocols include using personal protective equipment (PPE) such as gloves, lab coats, and eye protection. Storage should be in a cool, dry, well-ventilated area, away from incompatible substances like strong oxidizers. Emergency measures for exposure (e.g., inhalation, skin contact) involve immediate rinsing and medical consultation. These guidelines align with safety data sheets for structurally related sulfonyl-containing compounds .
Q. Which spectroscopic techniques are essential for characterizing the structural integrity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying the pyrrolidine and sulfonyl group connectivity. Mass spectrometry (MS) confirms molecular weight and fragmentation patterns. High-Performance Liquid Chromatography (HPLC) ensures purity, as referenced in studies analyzing sulfonyl derivatives .
Q. How should researchers design initial synthetic routes for this compound?
- Methodological Answer : Start with a retrosynthetic analysis focusing on the propan-1-one core. Introduce the 3-(methylsulfonyl)pyrrolidine moiety via nucleophilic substitution or coupling reactions. The phenylsulfonyl group can be added via sulfonation or thiol-ene chemistry, as seen in analogous syntheses of sulfonyl-containing compounds .
Advanced Research Questions
Q. How can synthetic yield be optimized when reproducibility issues arise in reaction conditions?
- Methodological Answer : Systematically vary parameters such as solvent polarity (e.g., DMF vs. THF), temperature (25–80°C), and catalyst loading (e.g., Pd/C for coupling steps). Use Design of Experiments (DoE) to identify critical factors, as demonstrated in split-plot experimental designs for multi-variable optimization .
Q. What strategies resolve contradictions between NMR and MS data when characterizing byproducts?
- Methodological Answer : Cross-validate with alternative techniques:
- 2D NMR (e.g., COSY, HSQC) to confirm ambiguous proton-carbon correlations.
- High-Resolution MS (HRMS) to distinguish isobaric species.
- X-ray crystallography (if crystalline) for definitive structural assignment, as applied in resolving stereochemical ambiguities in sulfonyl derivatives .
Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?
- Methodological Answer : Conduct accelerated stability studies:
- pH Stability : Incubate the compound in buffers (pH 1–13) at 25°C and 40°C for 24–72 hours. Monitor degradation via HPLC.
- Thermal Stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition thresholds. Reference stability protocols from sulfonyl compound analyses .
Q. What experimental approaches validate the compound’s reactivity in target biological assays (e.g., enzyme inhibition)?
- Methodological Answer :
- Enzyme Assays : Use fluorescence-based or colorimetric assays (e.g., NADH depletion for oxidoreductases) with IC₅₀ determination.
- Molecular Docking : Model interactions between the sulfonyl groups and enzyme active sites (e.g., sulfonamide-binding proteases).
- Control Experiments : Include structurally similar analogs to isolate the role of the methylsulfonyl and phenylsulfonyl groups, as seen in studies of sulfonamide inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
